1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a thiophene ring, a triazolo ring, and a pyridazine ring . These types of compounds are often studied for their potential biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, a common method for synthesizing piperidine derivatives involves the reaction of a secondary amine with a suitable electrophile . The thiophene and triazolo rings could be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the piperidine ring might undergo reactions typical of secondary amines, while the thiophene ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfanyl group might increase its solubility in polar solvents .Scientific Research Applications
- Researchers explore intra- and intermolecular reactions to synthesize substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Recent advances in piperidine-based drug candidates are crucial for both novice researchers and experienced scientists .
- These probes help differentiate binding sites of noncompetitive GABA receptor antagonists and other biomolecules .
- A specific piperidine derivative was evaluated for its antitumor activity against human malignant melanoma cells (A375) using the MTT assay in vitro .
Medicinal Chemistry and Drug Design
Pharmacological Applications
Photoreactive Probes and Photoaffinity Labeling
Antitumor Activity
LSD1 Inhibitors
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
It has been reported that the fluorination of certain piperidin-1-yl compounds can improve their pharmacokinetic profiles .
Result of Action
Certain piperidine derivatives have been found to inhibit nlrp3-dependent pyroptosis and il-1β release in pma-differentiated thp-1 cells stimulated with lps/atp .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c22-15(20-8-2-1-3-9-20)11-24-14-7-6-13-17-18-16(21(13)19-14)12-5-4-10-23-12/h4-7,10H,1-3,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRQKQSTJOSAMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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